An In-Depth Technical Guide to 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-2-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1H-pyrrolo[2,3-b]pyridine or 7-azaindole scaffold, is a key pharmacophore found in a variety of kinase inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, with a focus on its relevance to researchers and professionals in the field of drug development.
Core Compound Properties
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a solid organic compound with the chemical formula C₈H₇ClN₂. Its Chemical Abstracts Service (CAS) registry number is 145934-81-2 .
Physicochemical Data
A summary of the key physicochemical properties of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 145934-81-2 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Solid |
| Canonical SMILES | CC1=CC2=C(N1)C=C(N=C2)Cl |
| InChI Key | N/A |
Synthesis and Experimental Protocols
General Experimental Protocol: Fischer Indole Synthesis for 5-Chloro-7-azaindole Derivatives
This protocol describes a general procedure for the synthesis of 5-chloro-7-azaindole derivatives, which can be adapted for the synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
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Appropriately substituted 2-hydrazinyl-5-chloropyridine
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Propanal (for the synthesis of the 2-methyl derivative)
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Polyphosphoric acid (PPA)
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Anhydrous ethanol
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Diethyl ether
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Sodium bicarbonate solution (saturated)
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, heating mantle, magnetic stirrer, etc.)
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Chromatography supplies for purification (silica gel, solvents)
Procedure:
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Hydrazone Formation: In a round-bottom flask, dissolve the substituted 2-hydrazinyl-5-chloropyridine in anhydrous ethanol. Add a slight molar excess of propanal. The mixture is typically stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
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Solvent Removal: Once the hydrazone formation is complete, the ethanol is removed under reduced pressure to yield the crude hydrazone.
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Cyclization: The crude hydrazone is then added to polyphosphoric acid (PPA) in a separate reaction vessel. The mixture is heated with vigorous stirring. The reaction temperature and time will need to be optimized, but temperatures in the range of 100-180°C are common for Fischer indole cyclizations. The progress of the cyclization should be monitored by TLC.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
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Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While specific biological data for 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is limited, the extensive research on its derivatives provides strong evidence for its potential as a building block for potent and selective inhibitors of various kinases.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is a known driver in various types of tumors. Inhibition of FGFRs can block downstream signaling cascades, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, thereby inhibiting cancer cell proliferation and survival.[2]
Caption: Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine derivatives blocks downstream signaling.
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Signaling
The 1H-pyrrolo[2,3-b]pyridine core is also a key feature in inhibitors of Janus kinases (JAKs). The JAK/STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is associated with autoimmune diseases and myeloproliferative neoplasms. JAK inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively block the phosphorylation of STAT proteins, thereby downregulating the expression of inflammatory cytokines and other pro-survival genes.[3]
Caption: 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit JAK, disrupting the JAK/STAT pathway.
Applications in Drug Discovery and Development
The structural features of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine make it an attractive starting point for the design of novel therapeutic agents. The chloro and methyl substituents on the 7-azaindole core provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
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Oncology: As a scaffold for inhibitors of various kinases implicated in cancer, such as FGFR, JAK, and others.
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Inflammatory Diseases: The development of selective JAK inhibitors for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
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Other Kinase-Driven Diseases: Exploration of its potential in targeting other kinase families relevant to a wide range of human diseases.
Conclusion
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its core 7-azaindole structure is a well-established pharmacophore in numerous kinase inhibitors. This technical guide has provided an overview of its properties, a general synthetic approach, and its relevance to key signaling pathways. Further research into the specific biological activities of this compound and the development of efficient, scalable synthetic routes will undoubtedly facilitate its application in the creation of novel and effective therapeutics.
